2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane
Description
Properties
CAS No. |
71349-55-8 |
|---|---|
Molecular Formula |
C7H15BO3 |
Molecular Weight |
158.01 g/mol |
IUPAC Name |
4-methyl-2-propan-2-yloxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C7H15BO3/c1-6(2)10-8-9-5-4-7(3)11-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZZLRDDVPTNBFFI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCC(O1)C)OC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropoxy 4 Methyl 1 2 3 Dioxaborinane and Analogues
Precursor Synthesis and Reactant Selection
The careful selection of precursors is fundamental to the successful synthesis of 2-isopropoxy-4-methyl- chemicalbook.comresearchgate.netchemicalbook.comdioxaborinane and its analogues. The primary reactants include a boron-containing compound, most commonly an trialkyl borate (B1201080), and a suitably substituted 1,3-diol.
Utilization of Tri-isopropyl Borate in Dioxaborinane Formation
Tri-isopropyl borate serves as a key reagent in the formation of the isopropoxy-substituted dioxaborinane ring system. Its reaction with a 1,3-diol leads to the formation of the desired cyclic boronate ester and isopropanol (B130326) as a byproduct. This reaction is typically driven to completion by the removal of the isopropanol, often through distillation.
A representative example, analogous to the synthesis of the target molecule, is the preparation of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. In this synthesis, tri-isopropyl borate is reacted with pinacol (B44631) (2,3-dimethyl-2,3-butanediol). The mixture is heated, and the progress of the reaction can be monitored by techniques such as gas chromatography (GC) to ensure the consumption of the diol. chemicalbook.comchemicalbook.com Upon completion, the desired product is isolated by distillation. chemicalbook.comchemicalbook.com This general approach is applicable to the synthesis of 2-isopropoxy-4-methyl- chemicalbook.comresearchgate.netchemicalbook.comdioxaborinane by substituting pinacol with 1,3-butanediol (B41344).
Role of Substituted 1,3-Diols in Cyclic Boronate Ester Synthesis
Substituted 1,3-diols are essential for defining the structure of the resulting dioxaborinane ring. The substituents on the diol backbone determine the final stereochemistry and substitution pattern of the cyclic boronate ester. For the synthesis of 2-isopropoxy-4-methyl- chemicalbook.comresearchgate.netchemicalbook.comdioxaborinane, the required diol is 1,3-butanediol.
The use of different substituted 1,3-diols allows for the creation of a variety of analogues. For instance, the synthesis of 4,4,6-trimethyl- and 5,5-dimethyl-substituted dioxaborinanes involves the use of 2-methyl-2,4-pentanediol and 2,2-dimethyl-1,3-propanediol (neopentyl glycol), respectively. The reaction of these diols with a suitable boron source, such as borane (B79455) or a trialkyl borate, yields the corresponding substituted dioxaborinane ring. The stereochemistry of the diol can also be used to generate chiral boronate esters, which are valuable in asymmetric synthesis. nih.gov
Direct Esterification and Transesterification Approaches
Both direct esterification and transesterification are common methods for the synthesis of dioxaborinanes.
Direct Esterification involves the reaction of a boronic acid with a 1,3-diol. This reaction is an equilibrium process, and water is typically removed to drive the reaction towards the formation of the cyclic ester.
Transesterification , on the other hand, involves the reaction of a trialkyl borate, such as tri-isopropyl borate, with a 1,3-diol. researchgate.net This method is often favored as the alcohol byproduct (e.g., isopropanol) can be more readily removed than water, which can be advantageous for driving the reaction to completion and for purifying the final product. In the context of synthesizing 2-isopropoxy-4-methyl- chemicalbook.comresearchgate.netchemicalbook.comdioxaborinane, transesterification using tri-isopropyl borate and 1,3-butanediol is a highly effective approach.
The choice between these two methods can depend on the availability of the starting materials and the desired purity of the final product. For large-scale preparations, transesterification is often the more practical choice.
Advanced Synthetic Routes for Specific Dioxaborinane Isomers and Derivatives
The synthesis of specific isomers and derivatives of dioxaborinanes, such as the 4,4,6-trimethyl and 5,5-dimethyl variants, often requires tailored synthetic approaches.
The 4,4,6-trimethyl- chemicalbook.comresearchgate.netchemicalbook.comdioxaborinane ring system can be synthesized from 2-methyl-2,4-pentanediol. For instance, 2-isopropoxy-4,4,6-trimethyl- chemicalbook.comresearchgate.netchemicalbook.comdioxaborinane is a known compound that can be used as a precursor for other derivatives.
For the 5,5-dimethyl- chemicalbook.comresearchgate.netchemicalbook.comdioxaborinane derivatives, 2,2-dimethyl-1,3-propanediol (neopentyl glycol) is the key starting material. The reaction of neopentyl glycol with a suitable boron source will yield the corresponding 5,5-dimethyl-substituted dioxaborinane. These derivatives are often employed in organic synthesis due to their stability.
Below is a table summarizing the synthesis of these specific derivatives:
| Derivative | Key 1,3-Diol Precursor | Boron Source |
| 4,4,6-trimethyl- chemicalbook.comresearchgate.netchemicalbook.comdioxaborinane | 2-Methyl-2,4-pentanediol | Tri-isopropyl borate or Borane |
| 5,5-dimethyl- chemicalbook.comresearchgate.netchemicalbook.comdioxaborinane | 2,2-Dimethyl-1,3-propanediol | Tri-isopropyl borate or Boronic Acid |
Purification and Isolation Techniques for Academic Research
The purification and isolation of dioxaborinanes in an academic research setting are crucial for obtaining materials of high purity for subsequent reactions or characterization. Common techniques include distillation, column chromatography, and recrystallization.
Distillation is a primary method for purifying liquid dioxaborinanes, especially when the boiling point of the product is significantly different from that of the starting materials and byproducts. chemicalbook.comchemicalbook.com Vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition of the compound.
Column chromatography is a versatile technique for purifying both liquid and solid boronate esters. column-chromatography.com Silica (B1680970) gel or alumina (B75360) can be used as the stationary phase. column-chromatography.com However, care must be taken as the slightly acidic nature of silica gel can sometimes lead to the hydrolysis of the boronate ester. In such cases, using neutral alumina or treating the silica gel with a base like triethylamine (B128534) can be beneficial.
Recrystallization is an effective method for purifying solid dioxaborinane derivatives. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. researchgate.net A suitable solvent will dissolve the compound at an elevated temperature but allow for the formation of pure crystals upon cooling.
For compounds that are oils and not amenable to distillation or recrystallization, other techniques such as preparative thin-layer chromatography (TLC) or conversion to a solid derivative for purification, followed by regeneration of the desired boronate ester, may be employed.
Below is an interactive data table summarizing common purification techniques:
| Purification Technique | Phase of Compound | Key Considerations |
| Distillation | Liquid | Boiling point, thermal stability |
| Column Chromatography | Liquid or Solid | Choice of stationary phase (silica or alumina), potential for hydrolysis |
| Recrystallization | Solid | Solvent selection, solubility profile |
Reactivity and Mechanistic Pathways of 2 Isopropoxy 4 Methyl 1 2 3 Dioxaborinane
Role as a Boron Source in Electrophilic Borylation Reactions
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile boron source in various chemical transformations. musechem.com Although often used in transition-metal-catalyzed reactions, its role in electrophilic borylation is crucial for the synthesis of aryl and heteroaryl boronic esters, which are key intermediates in synthetic chemistry.
Borylation of Arenes and Heteroarenes
The direct electrophilic borylation of arenes and heteroarenes is a powerful method for C-H bond functionalization. While strong Lewis acids like BCl₃ are often used to achieve regioselective borylation of electron-rich aromatic compounds, the reactivity of boronic esters like isopropyl pinacol (B44631) borate (B1201080) is typically facilitated by transition metal catalysis. nih.gov However, the underlying principle involves the generation of a more electrophilic boron species that can attack the aromatic ring. In some systems, particularly those involving highly reactive or directed substrates, boronic esters can participate in electrophilic C-H borylation processes. rsc.orgnih.gov These reactions are critical for preparing building blocks for pharmaceuticals and advanced materials. chemicalbook.com
Generation of Borenium Cations and Related Species
A key mechanistic aspect of electrophilic borylation involves the formation of highly reactive, cationic tricoordinate boron species known as borenium ions. nih.govwikipedia.org These ions, which feature a vacant p-orbital on the boron atom, are potent electrophiles. Borenium ions can be generated from stable boronic esters through several methods:
Halide or Hydride Abstraction: Treatment of a tetracoordinate boron adduct with a strong Lewis acid (e.g., AlCl₃) or a hydride abstracting agent (e.g., trityl cation) can remove a halide or hydride, respectively, to generate a borenium cation. wikipedia.orgumich.edu
Protonation of Aminoboranes: The protonation of aminoboranes with strong acids is a classic method for generating stable borenium salts. nih.govwikipedia.org
Nucleophilic Dissociation: Displacement of a good leaving group from a neutral tricoordinate boron compound by a sterically bulky neutral donor can favor the formation of a borenium ion over a simple Lewis acid-base adduct. wikipedia.org
Once generated, these electrophilic borenium cations can engage in C-H activation and borylation of various aromatic and heteroaromatic substrates. rsc.orgumich.edu
Applications in Carbon-Carbon Bond Forming Reactions
The most prominent application of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the formation of carbon-carbon bonds, which is fundamental to organic synthesis.
Suzuki-Miyaura Cross-Coupling Precursor Chemistry
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a premier reagent for the synthesis of aryl- and heteroarylboronic esters, which are the essential boron-containing partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. andersondevelopment.comlookchem.com This palladium-catalyzed reaction forms a C-C bond between an organoboron compound and an organohalide or triflate.
The synthesis of these boronic ester precursors often involves:
Lithiation-Borylation: Reaction of an aryl or heteroaryl halide with an organolithium reagent at low temperatures, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Grignard Reaction: Formation of a Grignard reagent from an organohalide, which is then reacted with the boronic ester. researchgate.net
The resulting pinacol boronic esters are generally stable, crystalline solids that are easily purified and handled, making them ideal precursors for Suzuki-Miyaura reactions. andersondevelopment.com The stability and versatility of this pathway have made it a cornerstone in the synthesis of biaryl compounds for pharmaceuticals and organic electronics. chemicalbook.com
| Reaction Type | Key Reagents | Product | Significance |
| Precursor Synthesis | Aryl Halide, Organolithium/Mg, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Aryl Pinacol Boronate | Stable intermediate for cross-coupling |
| Suzuki-Miyaura Coupling | Aryl Pinacol Boronate, Aryl Halide/Triflate, Pd Catalyst, Base | Biaryl Compound | Forms C(sp²)-C(sp²) bonds |
Regioselective and Stereoselective Allylation Reactions
Allylboronates are valuable reagents for the allylation of carbonyls and imines, creating chiral homoallylic alcohols and amines, which are important synthetic building blocks. dntb.gov.uarsc.org While allylboronic esters themselves can be unreactive toward many electrophiles, their nucleophilicity can be dramatically increased by conversion to an ate-complex through the addition of an organolithium reagent. acs.org This activation enables highly regioselective and stereospecific reactions.
Allylation of Carbonyl Compounds and Imines
The reaction of allylboronates with aldehydes, ketones, and imines is a powerful method for C-C bond formation that can establish new stereocenters. acs.orgdntb.gov.ua The reactions typically proceed through a Zimmerman-Traxler six-membered ring transition state, which allows for a high degree of stereochemical control. acs.org
Due to the relatively low reactivity of ketones and imines compared to aldehydes, developing efficient allylation methods has been a significant area of research. acs.org The use of more reactive allylboron reagents or catalytic activation is often necessary. acs.orgrsc.org Studies have shown that allylboronic acids, which can form highly reactive allylboroxine trimers upon dehydration, readily react with a variety of imines under mild conditions with excellent anti-stereoselectivity. rsc.org This reactivity allows for the chemoselective allylation of imines even in the presence of less reactive ketone groups. rsc.org The development of catalytic asymmetric allylation using organoboronates has become a major focus, enabling the synthesis of enantiomerically enriched homoallylic alcohols and amines. dntb.gov.uarsc.org
| Substrate | Boron Reagent Type | Key Feature | Product |
| Carbonyls (Aldehydes, Ketones) | Allylboronate | Zimmerman-Traxler TS | Homoallylic Alcohol |
| Imines | Allylboronate / Allylboronic Acid | Zimmerman-Traxler TS / E/Z Isomerization | Homoallylic Amine |
Asymmetric Synthesis of Homoallylic Amines
The asymmetric synthesis of chiral homoallylic amines represents a significant application of dioxaborinane derivatives in modern organic chemistry. nih.goveurekaselect.com These structural motifs are valuable precursors for a wide array of biologically active compounds, including alkaloids and medicinal agents. eurekaselect.comnih.gov A key strategy involves the asymmetric allylation of imines, for which dioxaborinane-based reagents have proven effective. eurekaselect.com
Research has demonstrated the use of bench-stable allyl-1,3,2-dioxaborinanes in reactions with preformed N-aryl, N-benzyl, and N-allyl imines. beilstein-journals.orgnih.gov This methodology often employs a chiral BINOL-derived catalyst, such as (R)-3,3'-Ph₂-BINOL, to induce high enantioselectivity. beilstein-journals.orgresearchgate.net The reaction typically proceeds under mild conditions, sometimes accelerated by microwave irradiation, to afford the desired homoallylic amines in good yields and with high enantiomeric excess (ee). beilstein-journals.orgnih.gov The catalyst, proposed to activate the imine through hydrogen bonding, facilitates the enantioselective addition of the allylboron reagent. beilstein-journals.org The structural integrity and reactivity of the dioxaborinane ring are crucial for the success of this transformation, providing a stable yet reactive source of the allyl nucleophile. beilstein-journals.orgnih.gov
| Imine Substrate | Catalyst (mol%) | Conditions | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| N-Phenylbenzaldimine | (R)-3,3'-Ph₂-BINOL (5 mol%) | 50 °C, Microwave (10W), 1h | 85 | 95 |
| N-Benzylbenzaldimine | (R)-3,3'-Ph₂-BINOL (5 mol%) | 50 °C, Microwave (10W), 1h | 82 | 92 |
| N-(4-Methoxyphenyl)benzaldimine | (R)-3,3'-Ph₂-BINOL (8 mol%) | 50 °C, Microwave (10W), 1h | 78 | 96 |
| N-Allylcyclohexanecarboxaldimine | (R)-3,3'-Ph₂-BINOL (2 mol%) | 50 °C, Microwave (10W), 1h | 90 | 91 |
Conjugate Addition Reactions
Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org Organoboron reagents, including dioxaborinanes, can participate as nucleophiles in variants of this reaction, such as the aza-Michael or oxa-Michael additions, for the formation of carbon-nitrogen or carbon-oxygen bonds, respectively.
In this context, the boron atom acts as a Lewis acid, activating the α,β-unsaturated system, while the organic group attached to boron is transferred to the β-position of the Michael acceptor. The reaction mechanism typically involves the coordination of the carbonyl oxygen to a catalyst or the boronate ester itself, enhancing the electrophilicity of the β-carbon. The nucleophilic attack then proceeds, followed by protonolysis or other quenching steps to yield the final 1,4-adduct. While this reactivity is well-established for boronic acids and their pinacol esters, specific documented examples detailing the use of 2-isopropoxy-4-methyl- beilstein-journals.orglookchem.comdioxaborinane in conjugate addition reactions are less common. However, the underlying principles of reactivity are expected to be analogous, governed by the electronic and steric properties of the dioxaborinane ring and its substituents.
Cross-Coupling with Alkyl and Vinyl Halides or Triflates
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for constructing carbon-carbon bonds. lookchem.com Boronic acid derivatives, such as 2-isopropoxy-4-methyl- beilstein-journals.orglookchem.comdioxaborinane, serve as the organoboron component in these transformations. These reagents are valued for their stability, low toxicity, and functional group tolerance.
The catalytic cycle involves three primary steps:
Oxidative Addition: The palladium(0) catalyst reacts with the alkyl or vinyl halide (or triflate) to form a palladium(II) intermediate.
Transmetalation: The organic group from the dioxaborinane is transferred to the palladium(II) center, displacing the halide or triflate. This step typically requires a base to facilitate the transfer and form a more nucleophilic boronate species.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
While aryl halides are the most common coupling partners, the use of vinyl and alkyl electrophiles is also well-established. The reaction with vinyl halides and triflates generally proceeds with retention of the double bond stereochemistry. Cross-coupling with alkyl halides, particularly those containing β-hydrogens, can be more challenging due to competing β-hydride elimination, but specialized catalytic systems have been developed to overcome this limitation. The dioxaborinane moiety provides a stable and reactive platform for delivering the desired alkyl or vinyl group in these crucial synthetic operations.
Hydroboration Reactions Mediated by Dioxaborinanes
Hydroboration is the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. While 2-isopropoxy-4-methyl- beilstein-journals.orglookchem.comdioxaborinane itself lacks a B-H bond and cannot act as a direct hydroborating agent, related dioxaborinane structures that do possess a B-H moiety are utilized in these reactions. The dioxaborinane framework influences the steric and electronic properties of the B-H bond, thereby controlling the reactivity and selectivity of the process. These reagents offer an alternative to borane (B79455) (BH₃) or its complexes, often providing enhanced selectivity. masterorganicchemistry.com
Stereochemical Outcomes in Hydroboration Processes
Hydroboration reactions are renowned for their high degree of stereochemical control. Two key principles govern the stereochemical outcome:
Syn-Addition: The addition of the boron and hydrogen atoms across the alkene occurs on the same face of the double bond. libretexts.orglibretexts.orgmasterorganicchemistry.com This is the result of a concerted, four-membered ring transition state where the B-H bond and the C=C π-bond break and form simultaneously. chemistrysteps.com This leads to a predictable cis-stereochemical relationship between the newly introduced hydrogen and boron substituents. libretexts.org
Anti-Markovnikov Regioselectivity: In the hydroboration of unsymmetrical alkenes, the boron atom preferentially adds to the less sterically hindered (or less substituted) carbon atom of the double bond. libretexts.orglibretexts.orgchemistrytalk.org This regioselectivity is driven by both steric factors, as the bulky borane group approaches the more accessible carbon, and electronic factors, where a partial positive charge develops on the more substituted carbon in the transition state. chemistrysteps.com
Catalytic Systems for Hydroboration
While hydroboration with borane (BH₃) is a thermal reaction that does not require a catalyst, catalytic systems have been developed to modulate the reactivity and selectivity of other hydroborating agents like catecholborane and pinacolborane. libretexts.orglibretexts.org Transition metals, particularly rhodium and iridium complexes, are commonly employed as catalysts.
These catalytic systems operate by activating the B-H bond of the hydroborating agent. The general mechanism involves the oxidative addition of the B-H bond to the metal center, followed by alkene coordination and insertion into the metal-hydride bond. Subsequent reductive elimination releases the alkylborane product and regenerates the active catalyst. A key advantage of catalytic hydroboration is the potential to alter or reverse the inherent regioselectivity of the uncatalyzed process. Depending on the choice of metal and ligands, products corresponding to Markovnikov addition can sometimes be obtained, complementing the traditional anti-Markovnikov outcome.
Exchange Reactions and Transborylation Processes
The boron center in 2-isopropoxy-4-methyl- beilstein-journals.orglookchem.comdioxaborinane is susceptible to exchange and transborylation reactions. These processes involve the transfer of the boron moiety or its substituents between different molecules. The isopropoxy group, in particular, can be readily exchanged with other alcohols or diols. This reactivity is the basis for the synthesis of the compound itself, which can be formed by the reaction of a trialkyl borate (like triisopropyl borate) with 4-methyl-1,3-butanediol. chemicalbook.com
This facile exchange is also a critical mechanistic feature in certain catalytic reactions. For instance, in asymmetric processes that use a chiral diol as a catalyst, the dioxaborinane reagent may exchange its own diol backbone for the chiral catalyst, forming a new, transient chiral boron reagent in situ. nih.gov This new species is then responsible for the enantioselective bond formation, after which the catalyst is regenerated. nih.gov Transborylation can also occur with organometallic reagents, where an organic group is transferred from another metal to the boron center, providing a route to synthesize different organoboron compounds. This dynamic behavior is fundamental to the versatility of dioxaborinanes in organic synthesis.
Formation of Borinic Acid Derivatives and Equilibration Studies
The conversion of boronic esters, such as 2-isopropoxy-4-methyl- beilstein-journals.orgresearchgate.netnih.govdioxaborinane, into borinic acid derivatives represents a key transformation in organoboron chemistry. Borinic acids [R₂B(OH)] and their esters (borinates, R₂BOR') are valuable reagents in various synthetic applications, including cross-coupling reactions and as intermediates for the synthesis of other organoboron compounds. A primary and well-established method for the synthesis of borinic acid derivatives from boronic esters involves the reaction with organometallic reagents.
The general mechanism proceeds via the nucleophilic addition of an organometallic reagent, such as an organolithium (R-Li) or a Grignard reagent (R-MgX), to the electrophilic boron center of the beilstein-journals.orgresearchgate.netnih.govdioxaborinane ring. This attack forms a tetracoordinate boronate intermediate. The subsequent steps can vary depending on the desired product and reaction conditions. For instance, the cleavage of the B-O bonds of the original diol moiety, typically through acidic workup, leads to the formation of the borinic acid.
Reaction Scheme:
Step 1: Nucleophilic Attack: The organometallic reagent adds to the boron atom of 2-isopropoxy-4-methyl- beilstein-journals.orgresearchgate.netnih.govdioxaborinane, breaking the planarity of the dioxaborinane ring and forming a tetracoordinate boronate species.
Step 2: Intermediate Formation: This intermediate contains the original isopropoxy group, the 4-methyl-1,3-butanediol protecting group, and the newly added R group from the organometallic reagent.
Step 3: Hydrolysis/Cleavage: Upon aqueous workup, the diol and isopropoxy groups are hydrolyzed, yielding the corresponding borinic acid (R(R')BOH), where R' is the organic group attached to the starting boronic ester (if any) and R is the group from the organometallic reagent.
Equilibration studies in the context of boronic esters often revolve around their formation from boronic acids and diols. The esterification is a reversible process, and the position of the equilibrium is influenced by factors such as the nature of the diol and the boronic acid, the solvent, and the removal of water. For cyclic esters like 2-isopropoxy-4-methyl- beilstein-journals.orgresearchgate.netnih.govdioxaborinane, the six-membered ring provides significant thermodynamic stability compared to acyclic esters. This stability influences the equilibrium of subsequent reactions. The Lewis acidity of the boron center in the dioxaborinane is a crucial factor in its reactivity. This acidity can be enhanced by the coordination of a Lewis base, which can influence the equilibrium and kinetics of its reactions.
The stability of the resulting borinic acid is also a subject of study, as they can exist in equilibrium with their anhydride (B1165640) (boroxines) or trimeric forms, depending on the steric bulk of the organic substituents and the presence of water.
Reaction with Nitriles Leading to Heterocyclic Compounds (e.g., Oxazolines)
The reaction of boronic esters with nitriles offers a pathway to various nitrogen-containing compounds, including heterocyclic structures. The reactivity of the nitrile group (R-C≡N) is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom, which can be modulated by the coordination of a Lewis acid. Boron compounds, including 2-isopropoxy-4-methyl- beilstein-journals.orgresearchgate.netnih.govdioxaborinane, can act as Lewis acids, activating the nitrile towards nucleophilic attack.
While direct synthesis of oxazolines from the reaction of 2-isopropoxy-4-methyl- beilstein-journals.orgresearchgate.netnih.govdioxaborinane and a simple nitrile is not extensively documented, related reactions provide insight into potential mechanistic pathways. Research has shown that related 2-alkoxy-1,3,2-dioxaborinanes can react with dinitriles to form heterocyclic products.
One plausible general pathway involves the following steps:
Lewis Acid Activation: The boron atom of the dioxaborinane coordinates to the nitrogen atom of the nitrile. This coordination increases the electrophilicity of the nitrile carbon.
Nucleophilic Attack: A nucleophile, which could be a separate reagent or a functional group within one of the reactants, attacks the activated nitrile carbon.
Cyclization: If the nucleophile is part of a molecule that can undergo an intramolecular reaction, cyclization can occur to form a heterocyclic ring. For the formation of an oxazoline, this would typically require a substrate containing a hydroxyl group in a suitable position relative to the nitrile.
Alternatively, boronic esters can participate in transition-metal-catalyzed additions to nitriles. In such reactions, the organoboron compound serves as a source of an organic group that adds across the carbon-nitrogen triple bond. Subsequent reaction steps can then lead to the formation of heterocyclic systems.
For example, the synthesis of oxazolines from nitriles is a known transformation, often facilitated by a Lewis acid catalyst in the presence of an amino alcohol. In a hypothetical scenario involving a boronic ester, the dioxaborinane could play the role of the Lewis acid to activate the nitrile, followed by reaction with an amino alcohol and subsequent cyclization.
Another area of related research is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes in the presence of a boronic ester functionality. In these cases, the boronic ester is a substituent on one of the reacting molecules rather than the core reagent, but it demonstrates the compatibility of the boronic ester group with the conditions required for forming five-membered heterocyclic rings like isoxazolines.
Catalytic Applications and Role in Reaction Systems
Dioxaborinanes as Lewis Acid Catalysts or Co-catalysts
There is currently no specific information available in the reviewed scientific literature detailing the use of 2-Isopropoxy-4-methyl- researchgate.netresearchgate.netnordmann.globaldioxaborinane as a Lewis acid catalyst or co-catalyst. Boron compounds, in general, can act as Lewis acids due to the electron-deficient nature of the boron atom. However, the catalytic activity in this context for this particular dioxaborinane has not been reported.
Involvement in Transition Metal-Catalyzed Processes
While boronic esters are fundamental reagents in transition metal-catalyzed reactions, specific examples and detailed studies involving 2-Isopropoxy-4-methyl- researchgate.netresearchgate.netnordmann.globaldioxaborinane are largely absent from the available literature. The following sections discuss the expected, yet unconfirmed, roles based on the reactivity of analogous compounds.
Palladium-Catalyzed Borylation and Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstone methodologies in modern organic synthesis, relying heavily on the use of boronic acids and their esters. While the pinacol (B44631) boronate ester, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a well-established coupling partner, there is no specific data for the catalytic performance of 2-Isopropoxy-4-methyl- researchgate.netresearchgate.netnordmann.globaldioxaborinane in these reactions. It is plausible that it could serve as a precursor to boronic acids for such couplings, but its reactivity, stability, and efficiency in comparison to more common boronic esters have not been documented.
Nickel-Catalyzed Reactions
Nickel catalysis offers a more cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. A related compound, methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, has been utilized in a nickel-catalyzed cross-coupling with 2-methoxynaphthalene. This suggests that other dioxaborinane derivatives could potentially participate in nickel-catalyzed transformations. However, no studies specifically employing 2-Isopropoxy-4-methyl- researchgate.netresearchgate.netnordmann.globaldioxaborinane in nickel-catalyzed reactions have been found.
Copper-Catalyzed Reactions
Copper-catalyzed reactions involving boron compounds have gained significant attention for various transformations, including borylation and cross-coupling. These reactions often exhibit unique reactivity and selectivity profiles compared to their palladium- and nickel-catalyzed counterparts. Despite the growing interest in this area, there are no specific reports on the use of 2-Isopropoxy-4-methyl- researchgate.netresearchgate.netnordmann.globaldioxaborinane in copper-catalyzed processes.
Indium(0) and Zinc Catalysis
The use of indium(0) and zinc as catalysts or mediators in organic synthesis is well-established for various reactions. However, their application in conjunction with boronic esters, and specifically with 2-Isopropoxy-4-methyl- researchgate.netresearchgate.netnordmann.globaldioxaborinane, is not documented in the scientific literature.
Spectroscopic Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron Species
NMR spectroscopy is a cornerstone for the structural elucidation of organoboron compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons, carbons, and boron atoms within the molecule.
Proton (¹H) NMR Studies
¹H NMR spectroscopy would be instrumental in confirming the presence and connectivity of the various proton-containing groups in 2-Isopropoxy-4-methyl- nih.govscispace.comchemicalbook.comdioxaborinane. The expected spectrum would show distinct signals for the isopropoxy group's methine and methyl protons, as well as signals for the protons on the 4-methyl- nih.govscispace.comchemicalbook.comdioxaborinane ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information for assigning the structure.
Table 1: Predicted ¹H NMR Data for 2-Isopropoxy-4-methyl- nih.govscispace.comchemicalbook.comdioxaborinane
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Isopropoxy CH | Septet | |
| Isopropoxy CH₃ | Doublet | |
| Ring CH₂ | Multiplet | |
| Ring CH | Multiplet |
Carbon (¹³C) NMR Studies
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Isopropoxy-4-methyl- nih.govscispace.comchemicalbook.comdioxaborinane would produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbons bonded to oxygen would appear at a lower field (higher ppm) compared to the aliphatic carbons.
Table 2: Predicted ¹³C NMR Data for 2-Isopropoxy-4-methyl- nih.govscispace.comchemicalbook.comdioxaborinane
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isopropoxy CH | |
| Isopropoxy CH₃ | |
| Ring C-O | |
| Ring C-C |
Boron (¹¹B) NMR Studies
¹¹B NMR spectroscopy is particularly valuable for characterizing boron-containing compounds. The chemical shift of the boron atom is highly sensitive to its coordination number and the electronic nature of its substituents. For a tricoordinate boronic ester like 2-Isopropoxy-4-methyl- nih.govscispace.comchemicalbook.comdioxaborinane, the ¹¹B NMR spectrum is expected to show a single, relatively broad signal in a characteristic chemical shift range. This analysis is crucial for confirming the presence and oxidation state of the boron center.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Isopropoxy-4-methyl- nih.govscispace.comchemicalbook.comdioxaborinane would be expected to show characteristic absorption bands for B-O and C-O bond stretching, as well as C-H stretching and bending vibrations. The absence of a broad O-H stretching band would confirm the formation of the boronic ester from a boronic acid and a diol.
Table 3: Predicted IR Absorption Bands for 2-Isopropoxy-4-methyl- nih.govscispace.comchemicalbook.comdioxaborinane
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| B-O Stretch | 1300-1400 |
| C-O Stretch | 1000-1300 |
Mass Spectrometry (MS) in Reaction Monitoring and Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the context of 2-Isopropoxy-4-methyl- nih.govscispace.comchemicalbook.comdioxaborinane, mass spectrometry would be used to confirm its molecular formula by identifying the molecular ion peak (M⁺). Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. It is also an effective tool for monitoring the progress of reactions involving this compound and for identifying any transient intermediates.
X-ray Crystallography for Solid-State Structure Determination
Should 2-Isopropoxy-4-methyl- nih.govscispace.comchemicalbook.comdioxaborinane be a crystalline solid, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise information on bond lengths, bond angles, and the conformation of the dioxaborinane ring. Such data is invaluable for understanding the steric and electronic properties of the molecule and for rationalizing its reactivity.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations on Dioxaborinane Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to predict the electronic structure and reactivity of molecules. frontiersin.orgmdpi.com For dioxaborinanes, DFT calculations are crucial for understanding their behavior in chemical reactions. Studies on analogous boronic ester systems reveal that reactivity is largely governed by the distribution of electron density and the energies of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com In the case of dioxaborinanes, the boron atom is electron-deficient, making it an electrophilic center and the primary site for nucleophilic attack. DFT calculations can quantify the partial charges on each atom, confirming the electrophilic nature of the boron center. Furthermore, the LUMO is typically localized on the boron atom, indicating that it is the most favorable site for accepting electrons from a nucleophile.
Global reactivity descriptors, calculated using DFT, provide quantitative measures of a molecule's stability and reactivity.
Table 1: Key Global Reactivity Descriptors Calculated by DFT
| Descriptor | Formula | Significance for Dioxaborinane Reactivity |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies the electrophilic character of the molecule; a higher value indicates greater electrophilicity at the boron center. |
These calculations help predict how 2-Isopropoxy-4-methyl- researchgate.netnih.govillinois.edudioxaborinane will interact with other reagents, for instance, by acting as an electron acceptor (electrophile) in catalytic cycles. mdpi.com
Modeling of Transition States and Reaction Pathways
Computational modeling is instrumental in mapping the entire energy landscape of a chemical reaction, including the high-energy transition states that connect reactants, intermediates, and products. escholarship.org For reactions involving dioxaborinanes, such as transesterification or cross-coupling reactions, DFT calculations can locate the geometry of transition states and determine their associated energy barriers (activation energies).
A computational study on the exchange mechanisms in boronic ester-containing systems identified two potential pathways: a direct metathesis pathway and a nucleophile-mediated pathway. rsc.org In the absence of a nucleophile, the direct metathesis proceeds through a four-membered cyclic transition state involving two boronic ester molecules. rsc.org The calculated energy barrier for this process is significant. rsc.org
Table 2: Calculated Energy Barriers for Dioxaborinane Exchange Reaction
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Direct Metathesis | Formation of macrocycle dimer | 29.15 rsc.org |
| Nucleophile-Mediated | Nucleophilic attack on boron | Significantly lower (not quantified) rsc.org |
The modeling showed that the presence of a nucleophile, such as water or methanol, dramatically lowers the activation energy by providing an alternative, lower-energy reaction pathway. rsc.org This involves the formation of a tetracoordinate boron intermediate, which is more facile than the direct metathesis route. These models explain why reactions involving boronic esters are often accelerated by the presence of additives.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations can accurately predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most common. idc-online.com By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict its ¹H and ¹³C NMR spectra. nih.gov This is particularly useful for confirming structures and assigning signals in experimental spectra.
Studies on 2-hydroxy-1,3,2-dioxaborinanes have demonstrated a strong correlation between computationally predicted ¹³C NMR chemical shifts and experimental values. scispace.com The calculations are sensitive to the conformation of the six-membered ring, which typically adopts a chair or flattened chair geometry. scispace.com By comparing the calculated shifts for different possible conformations with the experimental spectrum, the predominant conformation in solution can be determined. scispace.com
Table 3: Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Model Dioxaborinane Ring Carbon
| Carbon Atom | Conformation | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|---|
| C(4/6) | Axial Me | ~28.5 | 28.3 |
| C(4/6) | Equatorial Me | ~34.0 | 33.8 |
| C(5) | Axial Me at C4 | ~35.0 | 34.9 |
| C(5) | Equatorial Me at C4| ~30.0 | 30.1 |
Note: Data is illustrative, based on trends reported for methyl-substituted 2-hydroxy-1,3,2-dioxaborinanes. scispace.com
The accuracy of these predictions depends on the chosen computational method (functional) and basis set. idc-online.comnih.gov These predictive methods are invaluable for distinguishing between isomers and understanding the electronic effects of substituents on the dioxaborinane ring.
Elucidation of Intermediate Stability and Stereoselectivity
In asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical, boronic esters are key reagents. acs.org Computational studies can elucidate the origins of stereoselectivity by modeling the transition states leading to different stereoisomers. The calculated energy difference between these diastereomeric transition states can be used to predict the enantiomeric or diastereomeric ratio of the products. For instance, in iridium-catalyzed cross-coupling reactions, the stereochemical outcome is determined by the stability of the π-allyl-iridium intermediate and its subsequent reaction with the boronate complex. nih.gov
Similarly, in Suzuki-Miyaura cross-coupling, the stability of pre-transmetalation intermediates, where a "Pd-O-B" linkage is formed, has been investigated computationally. nih.gov These studies revealed that the electronic properties of the boronic ester influence the stability of this intermediate and, consequently, the rate of the crucial transmetalation step. nih.gov
Computational Insights into Catalytic Mechanisms
Computational modeling is essential for unraveling the complex, multi-step mechanisms of catalytic reactions. acs.org For reactions where 2-Isopropoxy-4-methyl- researchgate.netnih.govillinois.edudioxaborinane or other boronic esters are substrates, such as the Suzuki-Miyaura reaction, DFT calculations have been used to map out the entire catalytic cycle. nih.gov
These studies provide detailed geometric and energetic information for each step:
Oxidative Addition: The initial step where an aryl halide adds to the metal catalyst.
Transmetalation: The key step where the organic group is transferred from the boron atom to the metal center. Computational models have shown that this can occur directly from the boronic ester without prior hydrolysis, and have detailed the structure of the transition state. nih.gov
Reductive Elimination: The final step where the new carbon-carbon bond is formed and the catalyst is regenerated.
Advanced Synthetic Applications and Complex Molecule Synthesis
Utilization in Natural Product Synthesis
The synthesis of natural products represents a pinnacle of organic chemistry, often requiring the strategic and efficient construction of complex molecular architectures. Organoboron reagents, particularly boronic acids and their ester derivatives, are pivotal in this field. They are most famously employed in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity.
While no specific examples detailing the use of 2-Isopropoxy-4-methyl- oakwoodchemical.comandersondevelopment.comfishersci.cadioxaborinane in a natural product total synthesis are prominently available, the general strategy is well-established. In a typical synthetic route, a boronic ester like 2-Isopropoxy-4-methyl- oakwoodchemical.comandersondevelopment.comfishersci.cadioxaborinane would be used to install a boronic acid moiety (protected as the dioxaborinane ester) onto a complex molecular fragment. This fragment could then be coupled with another piece of the target molecule, often an aryl or vinyl halide, late in the synthesis. This approach is highly valued for its reliability and mild reaction conditions, which are crucial when dealing with sensitive, multifunctional intermediates common in natural product synthesis nih.govnih.govimperial.ac.ukcri.or.th. The choice of the protecting diol (in this case, 1,3-butanediol (B41344) to form the 4-methyl-1,3,2-dioxaborinane ring) can influence the stability, reactivity, and purification properties of the boronic ester intermediate, allowing chemists to fine-tune the reagent for a specific synthetic challenge.
Preparation of Functionalized Organic Building Blocks
A primary application of 2-Isopropoxy-4-methyl- oakwoodchemical.comandersondevelopment.comfishersci.cadioxaborinane is as a borylating agent for the synthesis of custom boronic esters, which serve as versatile functionalized building blocks for further synthetic transformations. andersondevelopment.com The general method involves the reaction of an organolithium or Grignard reagent with the alkoxyborane. The organometallic species acts as a nucleophile, displacing the isopropoxy group to form a new carbon-boron bond. This method provides a direct route to aryl, heteroaryl, and alkenyl boronic esters that might be difficult to access otherwise.
For instance, a closely related analogue, 2-isopropoxy-4,4,6-trimethyl oakwoodchemical.comandersondevelopment.comfishersci.cadioxaborinane, has been used for this purpose. In a documented procedure, an N-pivaloyl-protected chloroaniline is treated with n-butyllithium to generate a directed ortho-lithiation species. This nucleophilic intermediate is then quenched with 2-isopropoxy-4,4,6-trimethyl oakwoodchemical.comandersondevelopment.comfishersci.cadioxaborinane to yield the corresponding aryl boronic ester. This transformation highlights how such reagents can be used to create highly functionalized, sterically hindered building blocks that are poised for subsequent cross-coupling reactions. It is anticipated that 2-Isopropoxy-4-methyl- oakwoodchemical.comandersondevelopment.comfishersci.cadioxaborinane would react in a similar fashion.
These building blocks are invaluable in medicinal chemistry and materials science for creating libraries of compounds for structure-activity relationship (SAR) studies or for developing new materials with tailored electronic properties. orgsyn.org
Table 1: Synthesis of an Aryl Boronic Ester using a Dioxaborinane Analogue
| Starting Material | Reagents | Product | Significance |
|---|---|---|---|
| N-(4-chloro-phenyl)-2,2-dimethyl-propionamide | 1. n-Butyllithium, THF 2. 2-isopropoxy-4,4,6-trimethyl oakwoodchemical.comandersondevelopment.comfishersci.cadioxaborinane | N-[4-chloro-2-(4,4,6-trimethyl- oakwoodchemical.comandersondevelopment.comfishersci.cadioxaborinan-2-yl)-phenyl]-2,2-dimethyl-propionamide | Demonstrates the preparation of a functionalized building block via directed ortho-metalation and borylation. |
Synthesis of Conjugated Copolymers and Organic Materials
The development of novel organic materials, such as conductive polymers, often relies on the synthesis of well-defined conjugated copolymers. The Suzuki-Miyaura coupling is a dominant method for forming the carbon-carbon bonds that constitute the polymer backbone. In this context, diboronic esters of aromatic compounds are crucial monomers that are polymerized with dihaloaromatic partners.
The more common analogue, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol (B44631) borate), is frequently used to synthesize these diboronic ester monomers. fishersci.ca The synthesis involves a double lithium-halogen exchange on a dihaloaromatic compound, followed by quenching with two equivalents of the isopropoxyborane reagent. This creates stable, purifiable bis(boronic ester) monomers. It is mechanistically plausible that 2-Isopropoxy-4-methyl- oakwoodchemical.comandersondevelopment.comfishersci.cadioxaborinane could be used in an analogous manner to prepare monomers for polymerization.
Examples of monomers synthesized using the pinacol analogue include derivatives of dibenzosilole, indolo[3,2-b]carbazole, and fluorene. fishersci.ca These monomers are then used in palladium-catalyzed polymerization reactions to generate conjugated copolymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 2: Examples of Monomers for Conjugated Copolymers Synthesized with an Analogous Boron Reagent
| Monomer Name | Borylating Agent Used | Application Area |
|---|---|---|
| 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Organic Electronics |
| 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Conductive Polymers |
| 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Organic Photovoltaics |
Strategic Implementation in Multistep Organic Synthesis
The dioxaborinane ring system can be more robust under certain conditions than the more common pinacol (dioxaborolane) esters. Research on silyl-protected dioxaborinanes has shown their utility as stable, storable boron reagents for Suzuki cross-coupling reactions. bath.ac.uk These protected dioxaborinanes can be synthesized from the corresponding boronic acid and 1,1,1-tris(hydroxymethyl)ethane, followed by silylation. Once purified, these reagents are stable on the bench-top for months and have been shown to be effective coupling partners, in some cases providing higher yields than the corresponding boronic acid under standard Suzuki conditions. bath.ac.uk
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methods for Substituted Dioxaborinanes
The synthesis of dioxaborinanes and other boronic esters is a cornerstone of their application. While established methods exist, ongoing research aims to develop more efficient, versatile, and scalable synthetic routes. A key area of development is the creation of functionalized dioxaborinanes that can serve as advanced building blocks in medicinal chemistry and materials science. enamine.netnih.govescholarship.org
Novel strategies are emerging that bypass traditional synthetic pathways. For instance, transition metal-free methods for creating C–B bonds are gaining significant attention. rsc.org These methods, which include reactions utilizing organometallic reagents, photoredox catalysis, and 1,2-metallate rearrangements, offer advantages in terms of cost and sustainability. rsc.org Another innovative approach involves the radical 1,2-boron shift to enable the synthesis of complex structures like β-thioalkylboronic esters from β-boryl NHPI esters. acs.org This method expands the toolkit for boron chemistry by facilitating C(sp³)–S bond formation. acs.org
Furthermore, research is being directed towards the synthesis of novel silyl-protected dioxaborinanes. These compounds exhibit enhanced stability, making them suitable for column chromatography and stable on the benchtop, which is advantageous for achieving high yields in palladium-catalyzed cross-coupling reactions. rsc.org The development of standardized, scalable processes using environmentally sustainable solvents is also a critical goal, facilitating the wider industrial application of these compounds. sci-hub.se
| Method Type | Key Features | Examples/Applications |
| Transition Metal-Free Synthesis | Avoids metal catalysts, often more sustainable. | Reactions using organometallic reagents, photoredox catalysis. rsc.org |
| Radical-Mediated 1,2-Boron Shift | Enables new bond formations (e.g., C–S). | Synthesis of β-thioalkylboronic esters. acs.org |
| Photoinduced Borylation | Metal- and additive-free, broad functional group tolerance. | Borylation of haloarenes and arylammonium salts. organic-chemistry.org |
| Silyl-Protected Dioxaborinanes | Enhanced bench and column stability. | Used in Suzuki cross-coupling reactions. rsc.org |
| Standardized Sustainable Processes | Facile, robust, and scalable using green solvents. | Large-scale synthesis of diethanolamine (B148213) boronic esters. sci-hub.se |
Expanding the Scope of Catalytic Applications
While dioxaborinanes are well-established in Suzuki-Miyaura cross-coupling, a major thrust of current research is to broaden their catalytic applications. sci-hub.se Scientists are exploring their use in a wider range of chemical transformations, including asymmetric synthesis and novel coupling reactions. Chiral boronic esters are increasingly recognized as valuable building blocks, and new asymmetric methods to create them are being developed synergistically with their stereospecific transformations. bris.ac.uk
One emerging area is the use of dioxaborinanes in directed catalytic asymmetric hydroboration reactions, which can produce γ-dioxaborato amides and esters with high enantiomeric purity. rsc.org Additionally, the "borrowing hydrogen" catalysis concept has been successfully applied to the synthesis of amines with pendant boronic esters, showcasing the robustness of the boronic ester moiety in the presence of ruthenium catalysts. bath.ac.uk
The design of novel organoboron catalysts is another active field. For example, silicon-centered alkyl borane (B79455)/ammonium salt binary catalysts have shown significantly higher activity in ring-opening polymerization compared to their single-component analogues. researchgate.net This highlights the potential for creating highly active catalytic systems by tuning the electronic and steric properties of the boron center and its molecular environment. researchgate.net The development of catalyst-promoted 1,2-metalate shifts is also opening new avenues in synthetic organoboron chemistry, providing new strategies for constructing chiral organic molecules. nih.gov
Green Chemistry Approaches in Dioxaborinane Synthesis and Reactions
The principles of green chemistry are increasingly influencing the synthesis and application of dioxaborinanes. The goal is to develop processes that are more environmentally benign by reducing waste, minimizing energy consumption, and using less hazardous substances. mdpi.comrsc.orgnih.gov This shift is particularly critical in the pharmaceutical industry, where sustainability is becoming a key driver of innovation. jocpr.com
A primary focus is the replacement of traditional organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.com Solvent-free synthesis methods, such as mechanochemical grinding, are also being explored to further reduce environmental impact. mdpi.com The development of catalytic methods that use recyclable catalysts and improve atom economy is another important strategy. For instance, metal-catalyzed acceptorless coupling and one-pot reactions for N-heterocycle synthesis exemplify this approach. mdpi.com
| Green Chemistry Principle | Application in Dioxaborinane Chemistry |
| Waste Prevention | Developing one-pot reactions and high atom economy processes. mdpi.com |
| Safer Solvents & Auxiliaries | Use of water, supercritical CO₂, and bio-solvents; development of solvent-free methods. jocpr.com |
| Design for Energy Efficiency | Employing methods like microwave-assisted synthesis that reduce reaction times and energy use. nih.gov |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for synthesis. jocpr.com |
| Catalysis | Designing recyclable and highly efficient catalysts to minimize waste and reagent use. mdpi.com |
Exploration of New Reactivity Modes and Mechanistic Understanding
A fundamental understanding of reaction mechanisms is crucial for the development of new synthetic methods and the optimization of existing ones. Researchers are employing a combination of experimental techniques and computational modeling to elucidate the complex pathways involved in reactions of dioxaborinanes and related boronic esters.
Kinetic studies, often using in situ monitoring techniques like NMR spectroscopy, provide valuable data on reaction rates and the influence of various factors such as pH, solvent, and catalyst structure. acs.orgnih.gov For example, detailed kinetic analysis has revealed multiple pathways for the decomposition of arylboronic acids via protodeboronation, including self-catalysis and pathways dependent on the specific diol used for esterification. acs.org It was found that six-membered ring esters, such as those derived from 1,3-propanediols, can undergo base-mediated protodeboronation much faster than the parent boronic acid, challenging the general assumption that esterification always provides protection. acs.org
Mechanistic investigations have also uncovered novel reactivity patterns. The stereospecificity of many boronic ester transformations is often attributed to a 1,2-metallate rearrangement, where the carbon-boron bond migrates with retention of configuration. bris.ac.uk However, new pathways are being discovered, such as reactions of nucleophilic boronate complexes with electrophiles that proceed with an inversion of configuration. bris.ac.uk Computational tools, particularly Density Functional Theory (DFT), are instrumental in mapping these reaction landscapes, identifying transition states, and explaining observed selectivities. nih.govrsc.org
Computational Design of Enhanced Dioxaborinane Reagents and Catalysts
The rational, in silico design of molecules is revolutionizing the development of new reagents and catalysts. nih.govrsc.org Computational chemistry allows for the prediction of molecular properties and reactivity, significantly accelerating the discovery process and reducing the need for extensive trial-and-error experimentation. mdpi.commdpi.com
In the realm of organoboron chemistry, computational tools are used to design catalysts with enhanced activity and selectivity. ethz.ch Density Functional Theory (DFT) is a common method for modeling reaction pathways, calculating energy barriers, and understanding the electronic and steric effects that govern catalyst performance. rsc.orgmdpi.com This molecular-level understanding enables the targeted design of new ligands and catalytic systems. For instance, computational studies can help rationalize why certain binary catalyst systems exhibit superior performance or how intramolecular interactions can be harnessed to co-activate monomers in polymerization reactions. researchgate.net
Automated in silico design strategies are also emerging as a powerful approach. acs.org These methods involve generating novel candidate structures computationally, predicting their properties, and optimizing them for specific objectives, such as high turnover frequency or stereoselectivity. mdpi.com While challenges remain, particularly in accurately modeling complex reaction environments, the synergy between computational design and experimental validation is poised to drive significant advances in the development of next-generation dioxaborinane reagents and organoboron catalysts. ethz.chnih.gov
Q & A
Q. What are the standard synthetic routes for 2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation of a boronic acid (e.g., isopropoxyboronic acid) with a diol (e.g., 2-methyl-1,3-propanediol) under catalytic conditions. Key parameters include:
- Catalyst choice : Acidic or Lewis acid catalysts (e.g., p-TsOH) enhance ring closure efficiency .
- Temperature : Reactions typically proceed at 80–120°C to balance reaction rate and byproduct formation .
- Solvent : Anhydrous toluene or THF prevents hydrolysis of intermediates . Methodological Tip : Monitor reaction progress via <sup>11</sup>B NMR to track boron ester formation .
Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral signatures should researchers prioritize?
Core techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituents on the dioxaborinane ring (e.g., isopropoxy and methyl groups) via splitting patterns and chemical shifts .
- <sup>11</sup>B NMR : A singlet near δ 28–32 ppm confirms the trivalent boron center .
- GC-MS : Verify purity (>95%) and detect volatile byproducts . Methodological Tip : Use deuterated chloroform (CDCl3) for NMR to avoid solvent interference with boron signals .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity of 2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane in cross-coupling reactions?
Conflicting reactivity data (e.g., Suzuki-Miyaura coupling efficiency) may arise from steric effects or boron coordination geometry. Advanced approaches include:
- DFT calculations : Model transition states to assess steric hindrance from the isopropoxy group .
- Hammett studies : Correlate substituent electronic effects with reaction rates . Methodological Tip : Cross-validate computational results with kinetic experiments (e.g., monitoring aryl halide consumption via HPLC) .
Q. What strategies optimize the compound’s stability for long-term storage in medicinal chemistry applications?
Stability challenges include hydrolysis of the dioxaborinane ring. Mitigation strategies:
Q. How can researchers design factorial experiments to evaluate the compound’s role in multi-step syntheses?
Use a 2<sup>k</sup> factorial design to test variables like:
- Factors : Catalyst loading, temperature, solvent polarity.
- Responses : Yield, enantiomeric excess (if applicable). Example Table :
| Run | Catalyst (mol%) | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 5 | 80 | Toluene | 72 |
| 2 | 10 | 100 | THF | 88 |
| Methodological Tip : Apply ANOVA to identify statistically significant factors . |
Handling Data Contradictions
Q. What protocols address discrepancies in reported catalytic activity of palladium complexes with this compound?
- Reproducibility checks : Replicate experiments using identical Pd sources (e.g., Pd(PPh3)4 vs. PdCl2) .
- X-ray absorption spectroscopy (XAS) : Characterize Pd-B coordination modes in situ . Methodological Tip : Use standardized substrates (e.g., 4-bromotoluene) to benchmark catalytic performance .
Applications in Drug Development
Q. What in vitro assays are critical for evaluating the compound’s bioactivity, and how should controls be designed?
Prioritize assays such as:
- Cytotoxicity : MTT assay against HEK-293 cells (negative control: boronic acid analogs) .
- Target engagement : Fluorescence polarization for binding affinity to proteasomal enzymes . Methodological Tip : Include a boron-free analog to isolate the dioxaborinane’s pharmacological contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
